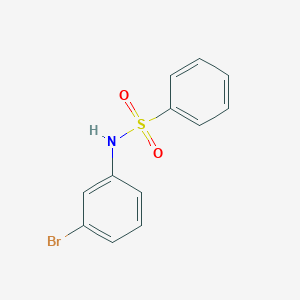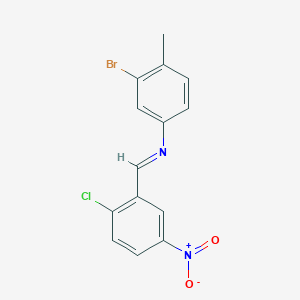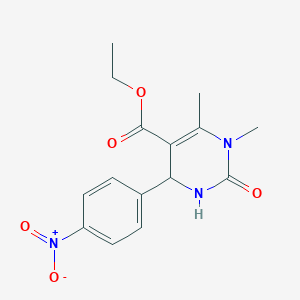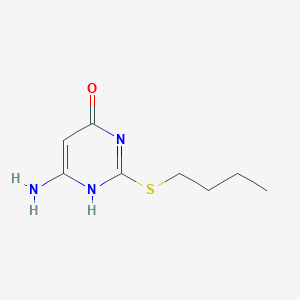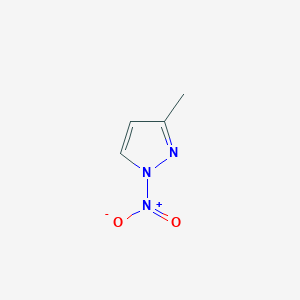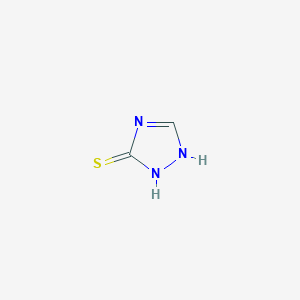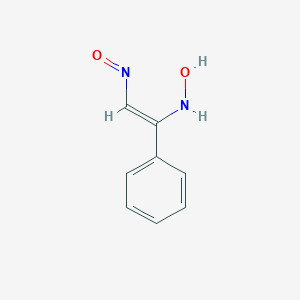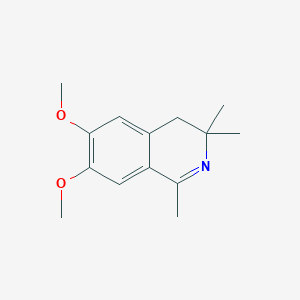
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline, also known as Huperzine A, is a naturally occurring alkaloid compound derived from the Huperzia serrata plant. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and cognitive impairment. In recent years, Huperzine A has gained attention for its potential as a treatment for Alzheimer's disease and other cognitive disorders.
作用机制
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A works by inhibiting the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory, attention, and learning. By increasing acetylcholine levels, 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A is thought to improve cognitive function in individuals with Alzheimer's disease and other cognitive disorders.
生化和生理效应
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been shown to have a variety of biochemical and physiological effects. It can improve blood flow to the brain, protect neuronal cells from oxidative stress, and increase acetylcholine levels. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the mechanisms of cognitive impairment and potential treatments for cognitive disorders. However, there are also limitations to using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments. For example, it can be difficult to control dosages and ensure consistent results across different studies.
未来方向
There are many potential future directions for research on 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs or therapies to improve cognitive function. Additionally, there is ongoing research into the safety and efficacy of 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A as a treatment for Alzheimer's disease and other cognitive disorders.
合成方法
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can be extracted from the Huperzia serrata plant or synthesized in a laboratory setting. The most common synthesis method involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine in the brain. This process leads to an increase in acetylcholine levels, which is thought to improve cognitive function.
科学研究应用
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been extensively studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders. In vitro studies have shown that 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can protect neuronal cells from oxidative stress and improve cognitive function. Animal studies have also shown promising results, with 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A improving memory and learning in rats and mice.
属性
CAS 编号 |
121064-15-1 |
|---|---|
产品名称 |
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline |
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1,3,3-trimethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9-11-7-13(17-5)12(16-4)6-10(11)8-14(2,3)15-9/h6-7H,8H2,1-5H3 |
InChI 键 |
GHDJZAVHDPGMGK-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
规范 SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
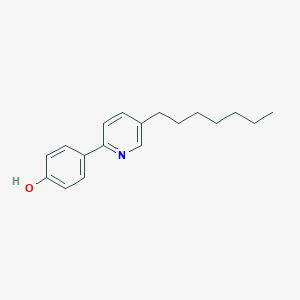

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
